2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound with a complex structure that includes a phenol group, a chlorophenyl group, and a tetradecylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves the reaction of 2-chlorobenzaldehyde with tetradecylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and chlorophenyl derivatives.
Scientific Research Applications
2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine and chlorophenyl groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetradecylimino-(2-bromophenyl)methyl)-4-chlorophenol
- 2-(Tetradecylimino-(2-fluorophenyl)methyl)-4-chlorophenol
- 2-(Tetradecylimino-(2-methylphenyl)methyl)-4-chlorophenol
Uniqueness
2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to the presence of both the chlorophenyl and tetradecylimino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
80018-20-8 |
---|---|
Molecular Formula |
C27H37Cl2NO |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-chloro-2-[C-(2-chlorophenyl)-N-tetradecylcarbonimidoyl]phenol |
InChI |
InChI=1S/C27H37Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-30-27(23-16-13-14-17-25(23)29)24-21-22(28)18-19-26(24)31/h13-14,16-19,21,31H,2-12,15,20H2,1H3 |
InChI Key |
QTZXDNFBRYRCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.